Cas no 428844-77-3 (Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate)

Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate structure
428844-77-3 structure
Product Name:Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
CAS No:428844-77-3
MF:C12H13BrO5
MW:317.132623434067
MDL:MFCD02256517
CID:3057941
PubChem ID:883291
Update Time:2025-04-21

Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
    • EN300-227984
    • STK201256
    • BBL024044
    • SR-01000236875
    • ALBB-034946
    • CS-0117501
    • ethyl2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
    • VS-07620
    • SR-01000236875-1
    • 428844-77-3
    • AKOS000295610
    • ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
    • Acetic acid, (2-bromo-4-formyl-6-methoxyphenoxy)-, ethyl ester
    • MDL: MFCD02256517
    • Inchi: 1S/C12H13BrO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3
    • InChI Key: DBMZOJKHICFJSY-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C=O)=CC(=C1OCC(=O)OCC)OC

Computed Properties

  • Exact Mass: 315.99464Da
  • Monoisotopic Mass: 315.99464Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Melting Point: -62℃

Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate Security Information

Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-227984-0.05g
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
428844-77-3 95%
0.05g
$468.0 2024-06-20
Enamine
EN300-227984-0.1g
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
428844-77-3 95%
0.1g
$490.0 2024-06-20
Enamine
EN300-227984-0.25g
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
428844-77-3 95%
0.25g
$513.0 2024-06-20
Enamine
EN300-227984-0.5g
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
428844-77-3 95%
0.5g
$535.0 2024-06-20
Enamine
EN300-227984-1.0g
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
428844-77-3 95%
1.0g
$557.0 2024-06-20
Enamine
EN300-227984-2.5g
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
428844-77-3 95%
2.5g
$1089.0 2024-06-20
Enamine
EN300-227984-5.0g
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
428844-77-3 95%
5.0g
$1614.0 2024-06-20
Enamine
EN300-227984-10.0g
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
428844-77-3 95%
10.0g
$2393.0 2024-06-20
Enamine
EN300-227984-1g
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
428844-77-3
1g
$557.0 2023-09-15
Enamine
EN300-227984-5g
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
428844-77-3
5g
$1614.0 2023-09-15
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